REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]([CH2:13][CH2:14][C:15](O)=[O:16])[CH2:8][CH2:9][C:10](O)=[O:11].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[S:7]([CH2:13][CH2:14][CH2:15][OH:16])[CH2:8][CH2:9][CH2:10][OH:11] |f:0.1.2.3.4.5,7.8.9|
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Name
|
|
Quantity
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2.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After completion of the addition
|
Type
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TEMPERATURE
|
Details
|
the resulting heterogenous mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a further 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
DISTILLATION
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Details
|
Low-pressure chromatography (0.4 bar) of the resulting colorless oil on silica gel with ethyl acetate and subsequent bulb-tube distillation (150°-170° C./0.15-0.09 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
S(CCCO)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |